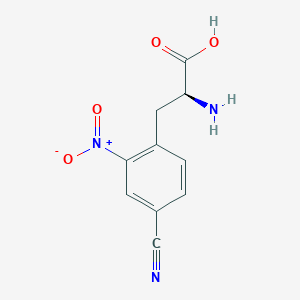![molecular formula C7H7N3O B13106754 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol is a heterocyclic compound that belongs to the class of pyrazines. It is characterized by a fused ring system consisting of a pyridine and a pyrazine ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, leading to the formation of the desired pyrazine ring system. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound.
化学反応の分析
Types of Reactions
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce tetrahydropyrazine derivatives. Substitution reactions result in various substituted pyrazine compounds.
科学的研究の応用
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit cell division by accumulating cells at mitosis. This effect is attributed to the compound’s ability to interfere with microtubule dynamics, similar to known agents like colchicine .
類似化合物との比較
Similar Compounds
- 3,4-Dihydropyrido[2,3-b]pyrazin-2-ol
- 1,2-Dihydropyrido[3,4-b]pyrazine
- 1,2,3-Triazolo[4,5-b]pyrazine
Uniqueness
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol is unique due to its specific ring structure and the presence of both pyridine and pyrazine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
1,2-dihydropyrido[3,4-b]pyrazin-2-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-4-9-6-3-8-2-1-5(6)10-7/h1-4,7,10-11H |
InChIキー |
GDUYWVOJXPNPGG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1NC(C=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)

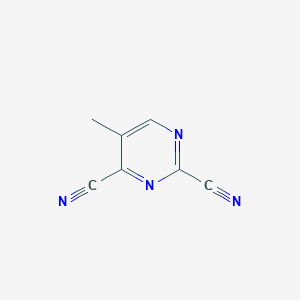

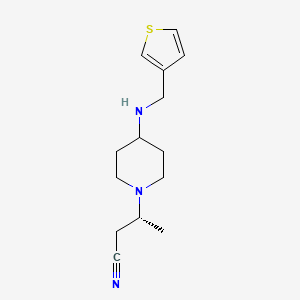

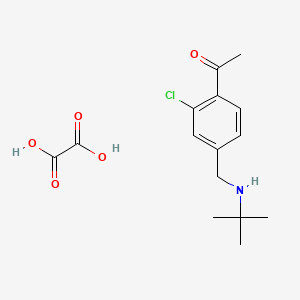
![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
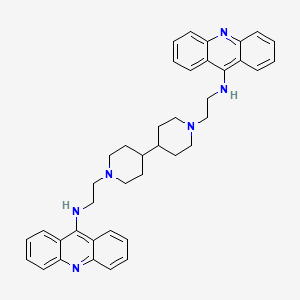
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
